bis(7)-Tacrine bis(7)-Tacrine Tacrine is an amino acridine compound that inhibits acetylcholinesterase (AChE), and has been proposed as a clinical treatment for Alzheimer’s disease. bis-Tacrine is a tacrine dimer, linked via a 7-carbon alkyl spacer. It inhibits AChE with an IC50 of 0.40 nM, making it more than 1,000 times more potent than tacrine. bis-Tacrine also protects against hydrogen peroxide induced apoptosis in rat pheochromocytoma cells.

Brand Name: Vulcanchem
CAS No.: 224445-12-9
VCID: VC0004987
InChI: InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Molecular Formula: C33H42Cl2N4
Molecular Weight: 565.6 g/mol

bis(7)-Tacrine

CAS No.: 224445-12-9

VCID: VC0004987

Molecular Formula: C33H42Cl2N4

Molecular Weight: 565.6 g/mol

* For research use only. Not for human or veterinary use.

bis(7)-Tacrine - 224445-12-9

Description

Bis(7)-Tacrine is a dimeric acetylcholinesterase (AChE) inhibitor derived from tacrine, a well-known anticholinesterase drug used in the management of Alzheimer's disease symptoms . Bis(7)-Tacrine has shown superior potency and selectivity compared to its monomeric counterpart, tacrine, making it a promising therapeutic agent for neurodegenerative disorders like Alzheimer's disease .

Acetylcholinesterase Inhibition

Bis(7)-Tacrine is significantly more potent and selective than tacrine in inhibiting AChE, with studies indicating it is 150 times more potent and 250 times more selective . This enhanced activity is attributed to its dimeric structure, allowing dual interaction with the AChE binding sites .

GABA(A) Receptor Antagonism

Bis(7)-Tacrine acts as a competitive antagonist of the GABA(A) receptor, displacing [3H]muscimol from rat brain membranes with an apparent Ki of 6.0 μM. It inhibits GABA-induced inward currents with an IC50 of 5.6 μM, shifting the GABA concentration-response curve to the right .

NMDA Receptor Inhibition

Bis(7)-Tacrine also inhibits NMDA receptor function in a noncompetitive manner, reducing NMDA-activated whole-cell currents in cultured rat hippocampal neurons with an IC50 of approximately 0.66 μM .

Antioxidant Effects

Bis(7)-Tacrine demonstrates antioxidant properties by protecting against hydrogen peroxide-induced cell injury, showing higher potency than tacrine in improving redox desequilibrium .

Therapeutic Potential

Given its multifaceted pharmacological profile, bis(7)-Tacrine holds promise as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit AChE, antagonize GABA(A) and NMDA receptors, and exert antioxidant effects positions it as a multi-target drug with potential benefits in treating cognitive deficits and neuroprotection .

Comparison of Bis(7)-Tacrine and Tacrine

PropertyBis(7)-TacrineTacrine
AChE Inhibition Potency150 times more potent than tacrine Baseline for comparison
GABA(A) Receptor AntagonismKi of 6.0 μM 18 times less potent
NMDA Receptor InhibitionIC50 of approximately 0.66 μM Not reported
Antioxidant EffectsHigher potency than tacrine Protects against H2O2 insult
CAS No. 224445-12-9
Product Name bis(7)-Tacrine
Molecular Formula C33H42Cl2N4
Molecular Weight 565.6 g/mol
IUPAC Name N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride
Standard InChI InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H
Standard InChIKey RHKXINFBJWDTSK-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl
Appearance Assay:≥98%A crystalline solid
Synonyms N,N'-bis(1,2,3,4-tetrahydro-9-acridinyl)-1,7-heptanediamine, dihydrochloride
PubChem Compound 9959612
Last Modified Apr 15 2024

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